Tert-butyl 4-oxocyclohexanecarboxylate
Overview
Description
Tert-butyl 4-oxocyclohexanecarboxylate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a tert-butyl group attached to a cyclohexane ring which bears a carboxylate group at the fourth position. This compound is involved in the synthesis of CCR2 antagonists, cyclopropanecarboxylates, and other cyclic amino acid esters, indicating its versatility in organic synthesis .
Synthesis Analysis
The synthesis of related tert-butyl compounds involves several innovative methods. For instance, an iodolactamization step is crucial for the enantioselective synthesis of a tert-butyl-containing cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Another method includes the Hofmann rearrangement using trichloroisocyanuric acid to synthesize tert-butyl amino vinyl cyclopropanecarboxylate . Additionally, lithiation reactions are employed to generate substituted cyclopropanecarboxylates from tert-butyl cyclopropanecarboxylates . These methods demonstrate the chemical flexibility and reactivity of tert-butyl cyclohexanecarboxylate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl cyclohexanecarboxylate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was characterized, showing the importance of stereochemistry in the molecular structure .
Chemical Reactions Analysis
Tert-butyl cyclohexanecarboxylate derivatives undergo various chemical reactions. For instance, they can participate in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids, which is a novel method for incorporating tertiary alkyl groups into carbon frameworks . The cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate is another reaction that demonstrates the reactivity of these compounds under electrochemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl cyclohexanecarboxylate derivatives are influenced by their molecular structure. These compounds exhibit good solubility and thermal stability, as evidenced by the synthesis and characterization of new cardo poly(bisbenzothiazole)s from a tert-butyl cyclohexanone derivative . The solubility in polar solvents and high decomposition temperatures indicate that these compounds have significant potential for use in various applications, including materials science.
Scientific Research Applications
Enantioselective Synthesis
Tert-butyl 4-oxocyclohexanecarboxylate plays a pivotal role in enantioselective synthesis. It has been utilized in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists. This process involves a key iodolactamization step, highlighting its importance in creating highly functionalized compounds (Campbell et al., 2009).
Organic Synthesis and Catalysis
In organic synthesis, tert-butyl 4-oxocyclohexanecarboxylate serves as a crucial component. For example, cyclohexa-1,4-dienes with a tert-butyl group at C3 have been shown to function as isobutane equivalents in catalytic reactions, enabling the transfer hydro-tert-butylation from one unsaturated hydrocarbon to another (Keess & Oestreich, 2017).
Nanotechnology and Sensor Development
In the field of nanotechnology, tert-butyl 4-oxocyclohexanecarboxylate contributes to the development of new materials. For instance, benzothizole modified carbazole derivatives with tert-butyl moieties have been synthesized, which can form organogels and exhibit strong blue light emission. These materials show potential as fluorescent sensory materials for detecting various acid vapors, demonstrating the role of tert-butyl in gel formation and sensor functionality (Sun et al., 2015).
Pharmaceutical Chemistry
In pharmaceutical chemistry, tert-butyl 4-oxocyclohexanecarboxylate is utilized in the generation and reactions of lithiated compounds. It aids in creating α-substituted esters which can be transformed into various pharmaceutical intermediates, showcasing its versatility in drug synthesis (Häner, Maetzke, & Seebach, 1986).
Material Science
In material science, tert-butyl 4-oxocyclohexanecarboxylate is involved in the synthesis of novel compounds with potential applications in various fields. For example, the compound has been used in the creation of new benzimidazole units for donor–acceptor–donor type polymers, which are important in developing new materials with unique electrochemical and optical properties (Ozelcaglayan et al., 2012).
Safety And Hazards
Tert-butyl 4-oxocyclohexanecarboxylate is associated with certain hazards. The compound has been assigned the GHS07 pictogram1. The hazard statements for the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.
Future Directions
There are no specific future directions mentioned for Tert-butyl 4-oxocyclohexanecarboxylate in the available resources. However, as with any chemical compound, further research could explore its potential applications, synthesis methods, and safety implications.
Please note that this information is based on available resources and may not be exhaustive or up-to-date. Always refer to the most recent and reputable sources when conducting research.
properties
IUPAC Name |
tert-butyl 4-oxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNBSBAWGATECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565782 | |
Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxocyclohexanecarboxylate | |
CAS RN |
38446-95-6 | |
Record name | 1,1-Dimethylethyl 4-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38446-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-oxocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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